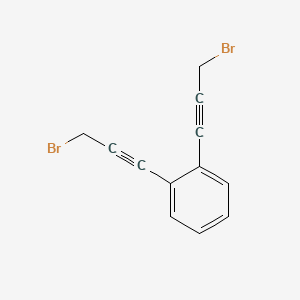
4h-1,3-Benzodioxine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzodioxine-7-carboxylic acid is a heterocyclic organic compound characterized by a benzodioxine ring fused with a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxine-7-carboxylic acid typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which can be further amidated with primary amines to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzodioxine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted benzodioxine derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
4H-1,3-Benzodioxine-7-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzodioxine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxine ring can form π–π interactions with aromatic amino acids in proteins, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions . These interactions modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran structure but differs in the position and nature of the functional groups.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: This compound has an ethoxycarbonyl group at the 3-position, which alters its chemical properties and reactivity.
Uniqueness
4H-1,3-Benzodioxine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group at the 7-position. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
Número CAS |
259795-37-4 |
|---|---|
Fórmula molecular |
C9H8O4 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4H-1,3-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-9(11)6-1-2-7-4-12-5-13-8(7)3-6/h1-3H,4-5H2,(H,10,11) |
Clave InChI |
QKKXFBLELSLNJI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)C(=O)O)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
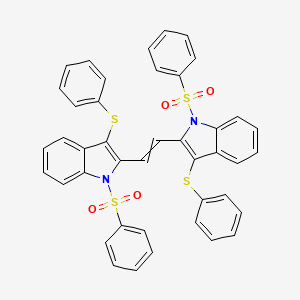
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
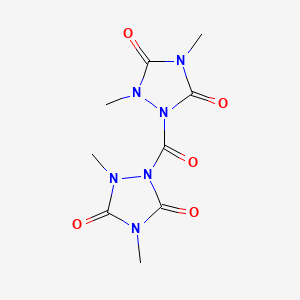

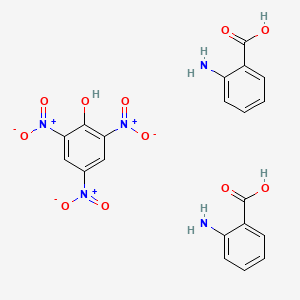
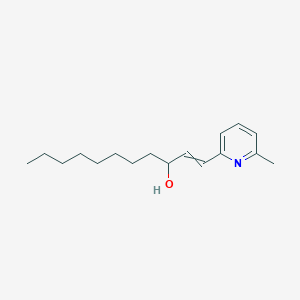
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)
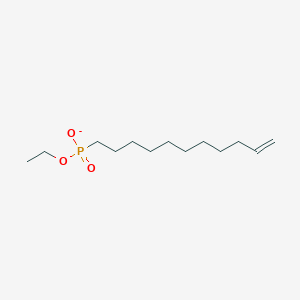
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)

![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
